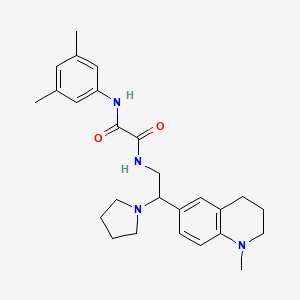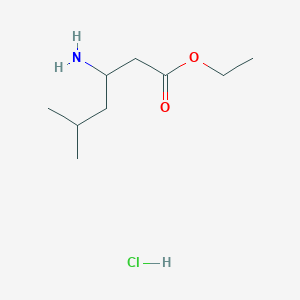![molecular formula C10H8N4OS2 B2492501 4-Methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine CAS No. 1179479-91-4](/img/structure/B2492501.png)
4-Methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"4-Methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine" is a compound of interest within chemical research due to its unique structural configuration and potential for various chemical reactions and applications. Its synthesis and properties are pivotal in exploring its utility in scientific domains.
Synthesis Analysis
The synthesis of related compounds involves complex reactions where starting materials undergo transformations to yield desired products. For example, derivatives of thiazol-4-amine and oxadiazole have been synthesized through reactions confirmed by NMR and mass spectra, demonstrating their anticancer activity against human cancer cell lines (T. Yakantham, R. Sreenivasulu, R. Raju, 2019) (Yakantham, Sreenivasulu, & Raju, 2019).
Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography and NMR spectroscopy. For instance, a related energetic material precursor was characterized by NMR, IR, DSC, and X-ray crystallography, revealing an orthorhombic space group and intermolecular hydrogen bonds (Ying-Jie Zhu et al., 2021) (Zhu et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving thiazol and oxadiazole derivatives can lead to various products with significant properties. For example, the synthesis of Mannich bases from oxadiazole-thiones indicates the versatility of these compounds in forming new chemical structures (G. Roman et al., 2007) (Roman et al., 2007).
Physical Properties Analysis
The physical properties, such as crystalline structure, impact sensitivity, and friction sensitivity, of related compounds have been examined, contributing to the understanding of their stability and reactivity under various conditions (Ying-Jie Zhu et al., 2021) (Zhu et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for understanding the potential applications of these compounds. For instance, the synthesis and characterization of derivatives highlight their antimicrobial activity, showcasing the chemical versatility and potential biomedical applications of these compounds (A. Kaneria et al., 2016) (Kaneria et al., 2016).
Scientific Research Applications
Synthesis and Chemical Properties
A variety of novel compounds, including derivatives of 1,3,4-oxadiazole, have been synthesized and characterized, showing the versatility of this chemical structure in creating a wide range of potentially biologically active molecules. For instance, a series of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives were synthesized and tested for their anticancer activity against different human cancer cell lines, showing good to moderate activity (Yakantham et al., 2019). Furthermore, compounds derived from 1,3,4-oxadiazole, including 4-amino-1,2,4-triazole derivatives, have been studied theoretically and practically for their biological activities, displaying promising results (Süleymanoğlu et al., 2017).
Antimicrobial and Anticancer Activities
Compounds with the 1,3,4-oxadiazole moiety have exhibited significant biological activities. Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group showed notable nematocidal activities, suggesting their potential as lead compounds for developing new nematicides (Liu et al., 2022). Additionally, various derivatives synthesized from 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazoles have been evaluated for their anticancer activity, with several compounds demonstrating significant cytotoxicity against different cancer cell lines (Abdo & Kamel, 2015).
Potential Therapeutic Agents
New bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole in the skeleton have been synthesized and evaluated for their therapeutic potential against conditions like Alzheimer's disease and diabetes, supported by in-silico studies (Ramzan et al., 2018). These studies highlight the potential of 1,3,4-oxadiazole derivatives as candidates for developing new therapeutic agents.
Safety And Hazards
Future Directions
Thiophene and its derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4OS2/c1-5-7(17-10(11)12-5)9-13-8(14-15-9)6-3-2-4-16-6/h2-4H,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAOIEORJHUWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2492420.png)
![6-(indoline-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2492421.png)

![Tert-butyl (2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2492424.png)



![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2492429.png)
![3-(4-Methoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2492432.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2492434.png)

![3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2492441.png)